molecular formula C20H18N2O B12141721 2-[(Z)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine

2-[(Z)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine

Cat. No.: B12141721
M. Wt: 302.4 g/mol
InChI Key: BADHKYRWFPEZEU-SEYXRHQNSA-N
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Description

2-[(Z)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine is an organic compound characterized by the presence of a methoxyphenyl group attached to a dihydroperimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine typically involves the reaction of 2-methoxybenzaldehyde with a suitable amine under specific conditions. One common method involves the condensation of 2-methoxybenzaldehyde with 2,3-dihydro-1H-perimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Z)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy group and the ethenyl linkage play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-2-(3-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine
  • 2-[(Z)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine
  • 2-[(Z)-2-(2-ethoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine

Uniqueness

2-[(Z)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the ortho position enhances its electron-donating properties, making it distinct from its analogs .

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(Z)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C20H18N2O/c1-23-18-11-3-2-6-14(18)12-13-19-21-16-9-4-7-15-8-5-10-17(22-19)20(15)16/h2-13,19,21-22H,1H3/b13-12-

InChI Key

BADHKYRWFPEZEU-SEYXRHQNSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\C2NC3=CC=CC4=C3C(=CC=C4)N2

Canonical SMILES

COC1=CC=CC=C1C=CC2NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

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